
N-(5-amino-2-methoxyphenyl)oxolane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Physical And Chemical Properties Analysis
“N-(5-amino-2-methoxyphenyl)oxolane-2-carboxamide” has a molecular weight of 236.27 g/mol. Additional physical and chemical properties such as solubility, melting point, boiling point, and spectral data are not available in the retrieved data.Aplicaciones Científicas De Investigación
1. Synthesis and Characterization
N-(5-amino-2-methoxyphenyl)oxolane-2-carboxamide and related compounds have been synthesized and characterized in various studies. For instance, Hassan, Hafez, and Osman (2014) detailed the synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, which are structurally related to this compound. These compounds were screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).
2. Potential Anticancer Activity
Some derivatives of this compound show promise in anticancer research. For example, a study by Kumar et al. (2009) synthesized and evaluated a series of functionalized amino acid derivatives for their cytotoxicity against human cancer cell lines, indicating potential in designing new anti-cancer agents (Kumar et al., 2009).
3. Photophysical Properties
Novanna, Kannadasan, and Shanmugam (2020) conducted a study on the microwave-assisted synthesis of 2-amino-3-carboxamide-1,1′-biaryls derivatives, which exhibit luminescence in the blue region with a large Stokes shift. Such properties are significant in the field of photophysical research (Novanna, Kannadasan, & Shanmugam, 2020).
4. Neurological Research
In neurological research, compounds related to this compound have been studied. Kepe et al. (2006) used a selective serotonin 1A molecular imaging probe structurally related to this compound for quantifying receptor densities in Alzheimer's disease patients (Kepe et al., 2006).
Direcciones Futuras
The future directions for research on “N-(5-amino-2-methoxyphenyl)oxolane-2-carboxamide” could include further exploration of its synthesis, chemical reactions, and potential biological activities. Given the interest in similar compounds for their diverse biological activities , “this compound” may also hold promise in this regard.
Análisis Bioquímico
Biochemical Properties
N-(5-amino-2-methoxyphenyl)oxolane-2-carboxamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as histone deacetylases (HDACs) and kinases, which are crucial in regulating gene expression and cellular signaling pathways . The nature of these interactions involves the inhibition of HDAC activity, leading to changes in chromatin structure and gene expression. Additionally, this compound has been shown to inhibit kinase activity, affecting cellular signaling pathways and potentially leading to antiproliferative effects in cancer cells .
Cellular Effects
This compound influences various types of cells and cellular processes. In cancer cells, it has been demonstrated to induce apoptosis and inhibit cell proliferation by modulating cell signaling pathways and gene expression . The compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolic flux and energy production. Furthermore, this compound has been observed to impact cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of HDACs and kinases, inhibiting their activity and leading to downstream effects on gene expression and cellular signaling . This inhibition results in the accumulation of acetylated histones, leading to changes in chromatin structure and transcriptional activation or repression of target genes. Additionally, this compound has been shown to modulate the expression of genes involved in cell cycle regulation, apoptosis, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can influence its long-term effects on cellular function . In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of HDAC and kinase activity, resulting in long-term changes in gene expression and cellular behavior . In vivo studies have also demonstrated that the compound’s effects on cellular function can persist over extended periods, highlighting its potential for therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert minimal toxic effects while effectively inhibiting HDAC and kinase activity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve significant biochemical and cellular effects. These findings underscore the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound has been shown to inhibit key metabolic enzymes, leading to alterations in energy production and metabolic homeostasis . Additionally, this compound can affect the levels of metabolites involved in cellular signaling and redox balance, further influencing cellular function and behavior .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound has been observed to accumulate in certain cellular compartments, such as the nucleus and mitochondria, where it exerts its biochemical effects . The localization and accumulation of this compound are influenced by its interactions with transporters and binding proteins, which facilitate its uptake and distribution within cells .
Subcellular Localization
This compound exhibits specific subcellular localization, which is critical for its activity and function . The compound has been found to localize to the nucleus, where it interacts with chromatin and modulates gene expression . Additionally, this compound can target mitochondria, affecting mitochondrial function and cellular metabolism . The subcellular localization of the compound is directed by targeting signals and post-translational modifications, which ensure its proper distribution within cells .
Propiedades
IUPAC Name |
N-(5-amino-2-methoxyphenyl)oxolane-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-16-10-5-4-8(13)7-9(10)14-12(15)11-3-2-6-17-11/h4-5,7,11H,2-3,6,13H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEHALCXGXKVDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)NC(=O)C2CCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

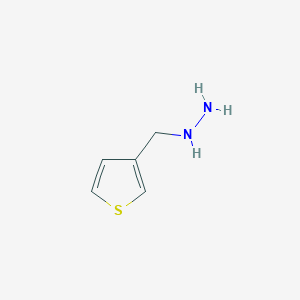
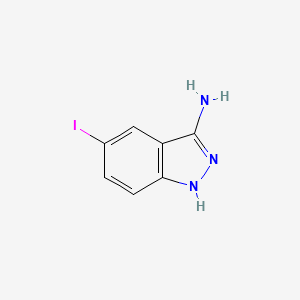

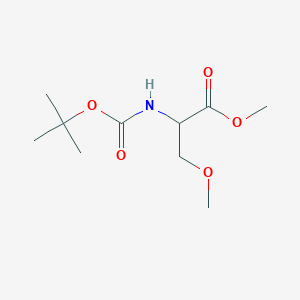
![4-(Piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B1319786.png)
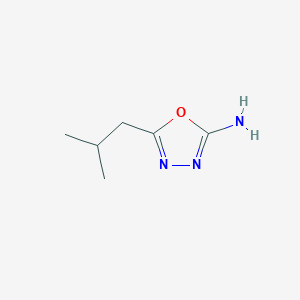

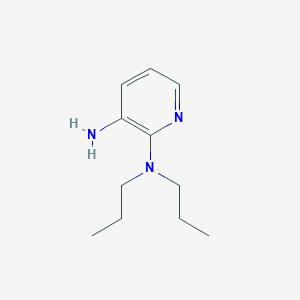
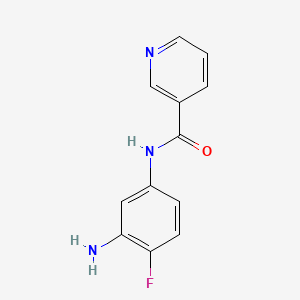

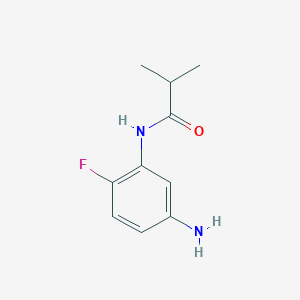
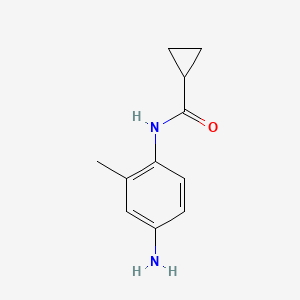
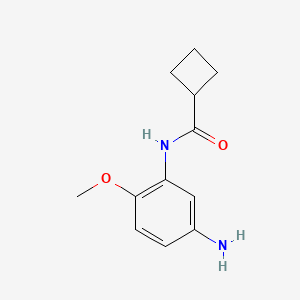
![N-[(3-fluorophenyl)methyl]cyclopropanamine](/img/structure/B1319812.png)